

# An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate

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## Compound of Interest

**Compound Name:** 1*h*,1*h*,5*h*-octafluoropentyl p-toluenesulfonate

**Cat. No.:** B1305823

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CAS Number: 2264-00-8

This technical guide provides a comprehensive overview of **1H,1H,5H-octafluoropentyl p-toluenesulfonate**, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific literature on this compound, this guide leverages analogous chemical principles and data from related structures to present its physicochemical properties, a probable synthetic route, and potential applications for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**1H,1H,5H-Octafluoropentyl p-toluenesulfonate** is a partially fluorinated alkyl tosylate. The presence of a significant fluorine content is expected to impart unique properties, such as altered lipophilicity and metabolic stability, which are highly desirable in drug design.<sup>[1][2][3][4][5]</sup> The tosylate group is an excellent leaving group, making this compound a valuable intermediate for nucleophilic substitution reactions.<sup>[6][7][8]</sup>

Table 1: Physicochemical Properties of **1H,1H,5H-Octafluoropentyl p-Toluenesulfonate**

Property	Value	Reference
CAS Number	2264-00-8	N/A
Molecular Formula	C <sub>12</sub> H <sub>10</sub> F <sub>8</sub> O <sub>3</sub> S	N/A
Molecular Weight	386.26 g/mol	N/A
Melting Point	8.00°C - 12.00°C	N/A
Boiling Point	157.00°C	N/A
Density	1.5127 g/cm <sup>3</sup>	N/A

## Synthesis

A plausible and widely used method for the synthesis of alkyl tosylates is the reaction of the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base.[\[6\]](#)[\[9\]](#) In this case, 1H,1H,5H-octafluoropentan-1-ol would serve as the precursor.

Table 2: Properties of the Precursor, 1H,1H,5H-Octafluoropentan-1-ol

Property	Value	Reference
CAS Number	355-80-6	<a href="#">[10]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> F <sub>8</sub> O	<a href="#">[10]</a> <a href="#">[11]</a>
Molecular Weight	232.07 g/mol	<a href="#">[10]</a> <a href="#">[11]</a>
Boiling Point	141-142 °C	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Density	1.667 g/mL at 25 °C	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Refractive Index	n <sub>20/D</sub> 1.318	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>

## Proposed Experimental Protocol for Synthesis

This protocol is a representative example for the tosylation of a primary alcohol and should be adapted and optimized for the specific substrate.[\[9\]](#)[\[14\]](#)

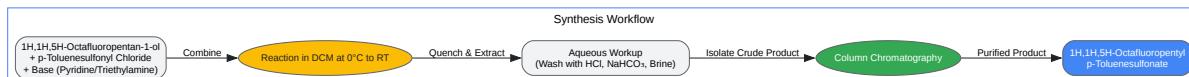
Materials:

- 1H,1H,5H-octafluoropentan-1-ol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or triethylamine
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Stir plate and stir bar
- Round-bottom flask
- Ice bath

**Procedure:**

- In a clean, dry round-bottom flask, dissolve 1H,1H,5H-octafluoropentan-1-ol (1 equivalent) in anhydrous dichloromethane.
- Cool the solution in an ice bath.
- Add pyridine or triethylamine (1.5 equivalents) to the solution with stirring.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding cold water.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **1H,1H,5H-octafluoropentyl p-toluenesulfonate** by column chromatography on silica gel.



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Caption: Proposed synthesis workflow for **1H,1H,5H-octafluoropentyl p-toluenesulfonate**.

## Potential Applications in Organic Synthesis

The primary utility of **1H,1H,5H-octafluoropentyl p-toluenesulfonate** in a research and drug development context is as an electrophilic building block for the introduction of the 1H,1H,5H-octafluoropentyl moiety into a target molecule. The tosylate is an excellent leaving group for nucleophilic substitution reactions ( $S_N2$ ).<sup>[7][15]</sup>

## Proposed Nucleophilic Substitution Reaction

A common application of alkyl tosylates is the synthesis of ethers via reaction with an alkoxide nucleophile. This reaction is a reliable method for forming C-O bonds.

## Proposed Experimental Protocol for Ether Synthesis

This protocol is a general representation of a Williamson ether synthesis using an alkyl tosylate.

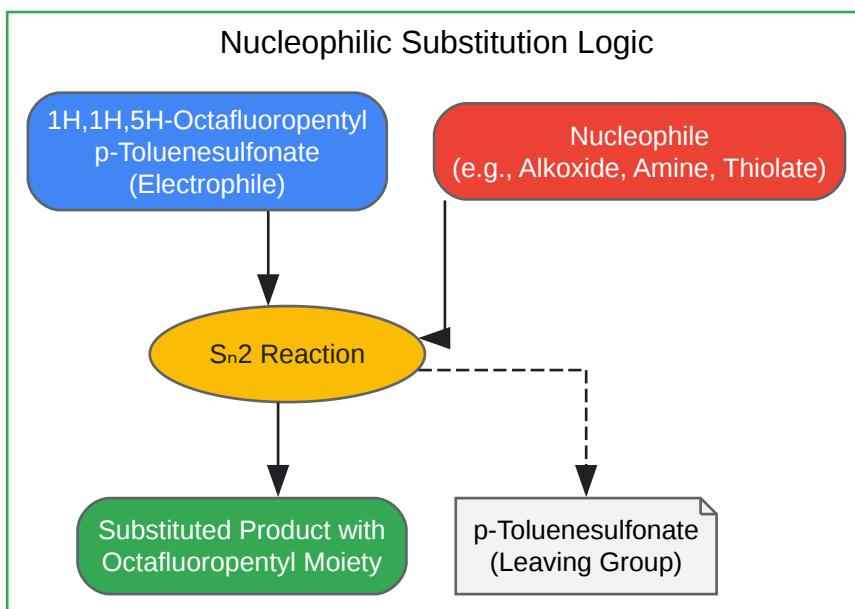
Materials:

- **1H,1H,5H-octafluoropentyl p-toluenesulfonate**

- Sodium ethoxide (or another desired alkoxide)
- Anhydrous dimethylformamide (DMF)
- Stir plate and stir bar
- Round-bottom flask

**Procedure:**

- In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.2 equivalents) in anhydrous DMF.
- To this solution, add **1H,1H,5H-octafluoropentyl p-toluenesulfonate** (1 equivalent) dissolved in a minimal amount of anhydrous DMF.
- Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the resulting fluorinated ether by column chromatography or distillation.



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Caption: Logical relationship in a nucleophilic substitution reaction.

## Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.<sup>[1][2][4]</sup> Fluorine's high electronegativity can alter the pKa of nearby functional groups, which can improve oral bioavailability.<sup>[4]</sup> Furthermore, the strength of the carbon-fluorine bond often leads to increased metabolic stability by blocking sites of enzymatic oxidation.<sup>[5]</sup> The 1H,1H,5H-octafluoropentyl group, when introduced into a biologically active molecule, could therefore serve to optimize its pharmacokinetic profile.

## Safety and Handling

**1H,1H,5H-octafluoropentyl p-toluenesulfonate** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be a skin and eye irritant. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**1H,1H,5H-octafluoropentyl p-toluenesulfonate** is a valuable, though not extensively studied, fluorinated building block. Its utility lies in its ability to act as an electrophile for the introduction of the 1H,1H,5H-octafluoropentyl moiety into a variety of molecules. The representative synthetic and reaction protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in the development of novel pharmaceuticals and advanced materials. Further research is warranted to fully characterize its reactivity and explore its applications.

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